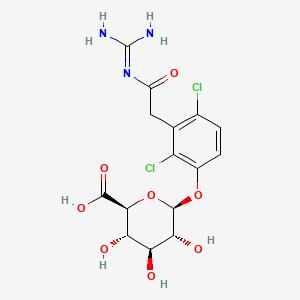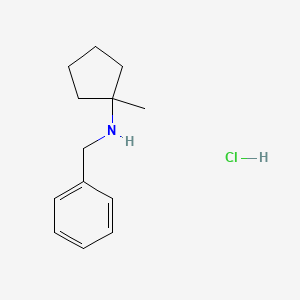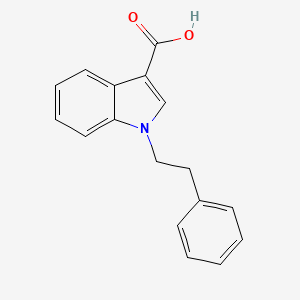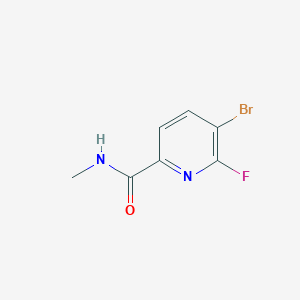
3-Methyl-2-butanol-D7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-butanol-D7 is a deuterated form of 3-Methyl-2-butanol, an organic compound with the molecular formula C5H12O. It is a secondary alcohol with a hydroxyl group (-OH) attached to the second carbon of a butane chain, which also has a methyl group attached to the third carbon. This compound is often used in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyl-2-butanol can be synthesized through various methods, including the Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to yield the alcohol . Another method involves the hydroboration-oxidation of 3-methylbut-1-ene .
Industrial Production Methods: In industrial settings, 3-Methyl-2-butanol is often produced via the vapor-phase dehydrogenation of 3-methyl-2-butanol over a silica-supported copper catalyst . This method involves the use of organic additives, such as mannitol, to enhance the dispersion of copper nanoparticles, resulting in high catalytic activity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-2-butanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methyl-2-butanone.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydroiodic acid can be used for substitution reactions.
Major Products:
Oxidation: 3-Methyl-2-butanone
Reduction: 3-Methylbutane
Substitution: Various alkyl halides
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-butanol-D7 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent and an intermediate in the synthesis of other chemicals.
Biology: It serves as a polar solvent in various biological experiments.
Medicine: It is used in the pharmaceutical industry as a solvent or intermediate in drug manufacturing.
Industry: It finds applications in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-butanol involves its interaction with various molecular targets and pathways. For example, in acid-catalyzed dehydration reactions, it undergoes protonation to form an oxonium ion intermediate, followed by the formation of a secondary carbocation intermediate . This intermediate can then undergo elimination to form different alkene products.
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-2-butanol
- 3-Methyl-1-butanol
- 2-Butanol
Comparison: 3-Methyl-2-butanol-D7 is unique due to its deuterated form, which makes it useful in isotopic labeling studies. Compared to similar compounds, it has distinct physical and chemical properties that make it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C5H12O |
|---|---|
Molekulargewicht |
95.19 g/mol |
IUPAC-Name |
3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-2-ol |
InChI |
InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/i1D3,2D3,4D |
InChI-Schlüssel |
MXLMTQWGSQIYOW-UAVYNJCWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C(C)O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



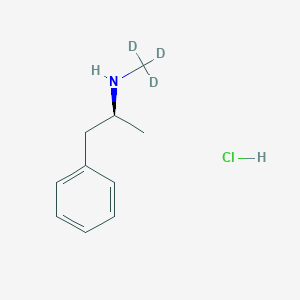


![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)
![methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate](/img/structure/B13848021.png)

